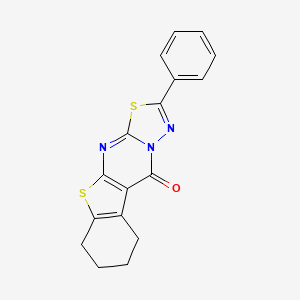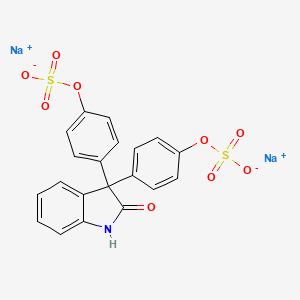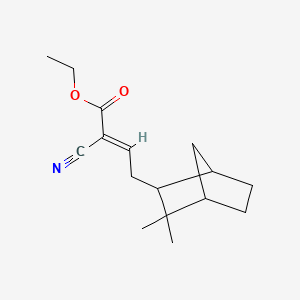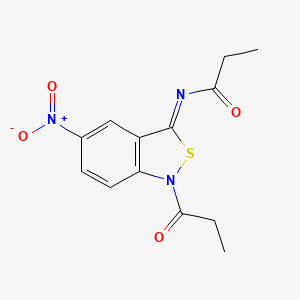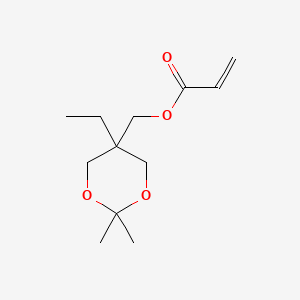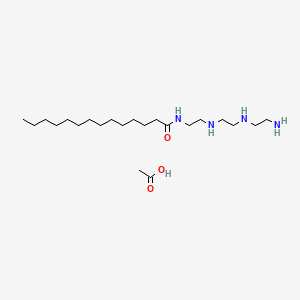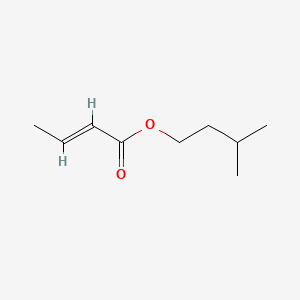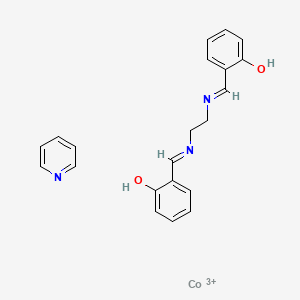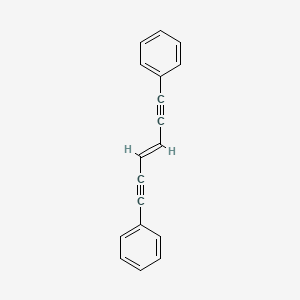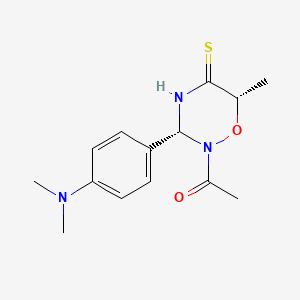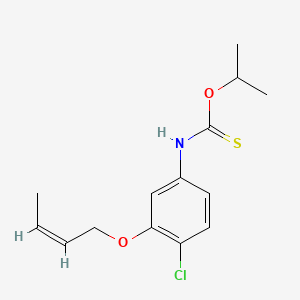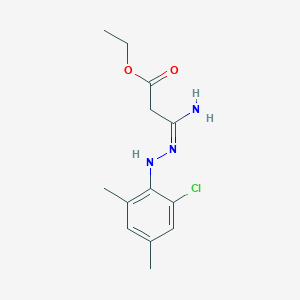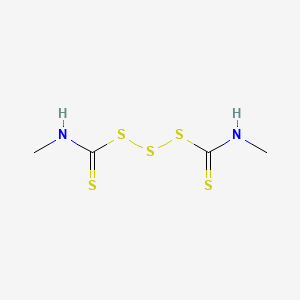
N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide is an organosulfur compound characterized by the presence of three sulfur atoms and two thioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide typically involves the reaction of dimethylamine with carbon disulfide, followed by the introduction of sulfur. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide include other thioamides and organosulfur compounds such as:
- Thioacetamide
- Thiourea
- Dithiocarbamates
Uniqueness
This compound is unique due to its specific arrangement of sulfur atoms and thioamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5439-56-5 |
|---|---|
Molecular Formula |
C4H8N2S5 |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
(methylcarbamothioyldisulfanyl) N-methylcarbamodithioate |
InChI |
InChI=1S/C4H8N2S5/c1-5-3(7)9-11-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
InChI Key |
KUFLYCHNBFSPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)SSSC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


